REACTION_SMILES
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[C:13](#[N:14])[CH2:15][C:16]([OH:17])=[O:18].[CH3:19][C:20](=[O:21])[OH:22].[CH3:1][O:2][C:3]([CH2:4][C:5]([CH2:6][C:7](=[O:8])[O:9][CH3:10])=[O:11])=[O:12].[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[CH3:1][O:2][C:3]([CH2:4][C:5]([CH2:6][C:7](=[O:8])[O:9][CH3:10])=[CH:15][C:13]#[N:14])=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC(=O)CC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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COC(=O)CC(=CC#N)CC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |